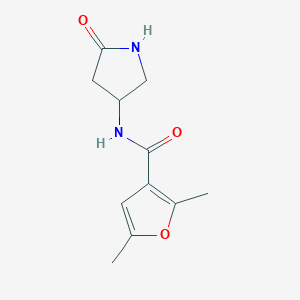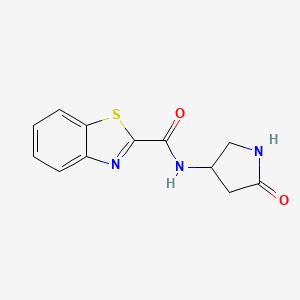![molecular formula C16H16ClNO4S B6506312 N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941971-00-2](/img/structure/B6506312.png)
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibacterial, diuretic, and anticonvulsant effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,5-benzodioxepine ring, a sulfonamide group, and a 4-chlorophenyl group . These groups could potentially engage in a variety of intermolecular interactions, influencing the compound’s physical and chemical properties.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group might make the compound more polar, influencing its solubility in different solvents .Scientific Research Applications
N-CPMSD has been studied for its potential use in a variety of scientific research applications. One potential application is as an inhibitor of certain enzymes. N-CPMSD has been shown to inhibit the activity of enzymes such as cytochrome P450 2C9, cytochrome P450 3A4, and thymidylate synthase. Another potential application is as a substrate for certain enzymes. N-CPMSD has been shown to act as a substrate for enzymes such as cytochrome P450 2C9 and cytochrome P450 3A4. Finally, N-CPMSD has been studied for its potential use as an agonist of certain receptors. N-CPMSD has been shown to act as an agonist of the serotonin receptor 5-HT1A.
Mechanism of Action
The mechanism of action of N-CPMSD is not fully understood. However, it is thought to act as an inhibitor of certain enzymes by binding to the active site of the enzyme and preventing the enzyme from carrying out its normal function. It is also thought to act as a substrate for certain enzymes by binding to the active site of the enzyme and providing the enzyme with a substrate to work on. Finally, it is thought to act as an agonist of certain receptors by binding to the receptor and activating it.
Biochemical and Physiological Effects
N-CPMSD has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes such as cytochrome P450 2C9, cytochrome P450 3A4, and thymidylate synthase. It has also been shown to act as a substrate for enzymes such as cytochrome P450 2C9 and cytochrome P450 3A4. Finally, it has been shown to act as an agonist of the serotonin receptor 5-HT1A.
Advantages and Limitations for Lab Experiments
N-CPMSD has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it has been shown to be an effective inhibitor of certain enzymes, a substrate for certain enzymes, and an agonist of certain receptors. However, there are some limitations to its use in laboratory experiments. For example, it is relatively expensive to synthesize, and its effects on biochemical and physiological processes are not fully understood.
Future Directions
There are several potential future directions for the study of N-CPMSD. One potential direction is to further study its effects on biochemical and physiological processes. Additionally, further research could be done to determine its potential applications in drug design and development. Finally, further research could be done to explore its potential use as a therapeutic agent.
Synthesis Methods
N-CPMSD can be synthesized through a variety of methods. The most common method is a multi-step synthesis process involving the reaction of 4-chlorophenylmethyl chloride with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, followed by the reaction of the resulting product with a base. Other methods for the synthesis of N-CPMSD include the reaction of 4-chlorophenylacetonitrile with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, and the reaction of 4-chlorophenylacetic acid with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide.
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-13-4-2-12(3-5-13)11-18-23(19,20)14-6-7-15-16(10-14)22-9-1-8-21-15/h2-7,10,18H,1,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGVBTLBNHGZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506237.png)
![4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506242.png)
![4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506253.png)
![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)
![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)
![4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506281.png)
![3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane](/img/structure/B6506282.png)
![4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione](/img/structure/B6506287.png)
![N-cyclopropyl-3-(4-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6506294.png)
![N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6506302.png)



![3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6506329.png)